molecular formula C28H40N2O2 B1214932 Bialamicol CAS No. 493-75-4

Bialamicol

Cat. No.: B1214932
CAS No.: 493-75-4
M. Wt: 436.6 g/mol
InChI Key: DQNIWUUHJSXGHW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bialamicol involves the reaction of biphenyl derivatives with diethylamine and allyl bromide under controlled conditions. The process typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Bialamicol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives, quinones, and hydroquinones .

Scientific Research Applications

Bialamicol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing other complex organic molecules.

    Biology: this compound is studied for its effects on cellular processes and its potential as an antiprotozoal agent.

    Medicine: It is used in the treatment of amoebiasis and is being investigated for other therapeutic applications.

    Industry: This compound is used in the synthesis of polymers and other industrial chemicals

Mechanism of Action

Bialamicol exerts its effects by inhibiting the synthesis of folic acid in protozoa. This inhibition disrupts the production of nucleotides, which are essential for DNA replication and cell division. The molecular targets include enzymes involved in the folic acid synthesis pathway .

Biological Activity

Bialamicol is a compound of interest due to its potential biological activities, particularly in antimicrobial and antioxidant properties. This article summarizes the current understanding of this compound's biological activity, supported by relevant case studies and research findings.

Overview of this compound

This compound is a flavonoid compound derived from various plant sources, notably from the genus Combretum. Flavonoids are known for their diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. Understanding the specific activities of this compound can provide insights into its potential therapeutic applications.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against a range of pathogens. A study focusing on Combretum erythrophyllum identified several flavonoids, including this compound, that demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a bioassay-guided fractionation study, this compound was found to have minimum inhibitory concentration (MIC) values ranging from 25 to 50 µg/ml against various bacterial strains such as Vibrio cholerae and Enterococcus faecalis. Notably, it was less toxic to human lymphocytes compared to other flavonoids tested in the study .

Bacterial Strain MIC (µg/ml) Activity
Vibrio cholerae25-50Effective
Enterococcus faecalis25-50Effective
Micrococcus luteus25Effective
Shigella sonei25Effective

Antioxidant Properties

This compound also exhibits antioxidant activity, although its performance varies compared to other flavonoids. In comparative studies, it showed weaker antioxidant properties than compounds like rhamnocitrin and rhamnazin but still contributed to the overall antioxidant capacity of plant extracts .

Comparative Antioxidant Activity

The following table summarizes the antioxidant activity of selected flavonoids:

Flavonoid Antioxidant Activity
RhamnocitrinStrong
RhamnazinStrong
This compoundModerate
Quercetin-5,3'-dimethyletherModerate

Anti-inflammatory Effects

In terms of anti-inflammatory activity, this compound's effects were compared with mefenamic acid as a positive control. The study indicated that several flavonoids, including those related to this compound, exhibited higher anti-inflammatory activity than the control . This suggests that this compound may play a role in managing inflammatory conditions.

The precise mechanism through which this compound exerts its biological effects remains an area for further investigation. However, it is hypothesized that its activity may be linked to its ability to modulate cellular signaling pathways associated with inflammation and oxidative stress.

Properties

IUPAC Name

2-(diethylaminomethyl)-4-[3-(diethylaminomethyl)-4-hydroxy-5-prop-2-enylphenyl]-6-prop-2-enylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40N2O2/c1-7-13-21-15-23(17-25(27(21)31)19-29(9-3)10-4)24-16-22(14-8-2)28(32)26(18-24)20-30(11-5)12-6/h7-8,15-18,31-32H,1-2,9-14,19-20H2,3-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNIWUUHJSXGHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC(=CC(=C1O)CC=C)C2=CC(=C(C(=C2)CN(CC)CC)O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197763
Record name Bialamicol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

493-75-4
Record name 3,3′-Bis[(diethylamino)methyl]-5,5′-di-2-propen-1-yl[1,1′-biphenyl]-4,4′-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=493-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bialamicol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bialamicol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIALAMICOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA5NM093QJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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